molecular formula C4H5BrO2 B3415439 4-Bromocrotonic acid CAS No. 20629-35-0

4-Bromocrotonic acid

Cat. No.: B3415439
CAS No.: 20629-35-0
M. Wt: 164.99 g/mol
InChI Key: DOTGZROJTAUYFQ-OWOJBTEDSA-N
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Description

Chemical Structure and Properties 4-Bromocrotonic acid (C₄H₅BrO₂) is an α,β-unsaturated carboxylic acid with a bromine substituent at the γ-position. Its IUPAC name is (E)-4-bromo-2-butenoic acid, and it exists as a white crystalline solid with a melting point of 74°C . The compound exhibits a density of 1.718 g/cm³ and is soluble in methanol and dimethyl sulfoxide (DMSO) .

Mechanistic Role in Metabolism
this compound is a potent, irreversible inhibitor of mitochondrial β-oxidation and ketone body degradation. It selectively targets 3-ketoacyl-CoA thiolase (EC 2.3.1.16) and acetoacetyl-CoA thiolase (EC 2.3.1.9), enzymes critical for fatty acid catabolism. In rat heart mitochondria, it inhibits respiration supported by palmitoylcarnitine or acetoacetate by forming 3-keto-4-bromobutyryl-CoA, a metabolite that covalently modifies thiolase active sites . At 60 µM, it achieves 50% inhibition of palmitate oxidation in adult rat myocytes .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-4-bromobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrO2/c5-3-1-2-4(6)7/h1-2H,3H2,(H,6,7)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOTGZROJTAUYFQ-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(/C=C/C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80878724
Record name (2E)-4-Bromo-2-butenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80878724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13991-36-1, 20629-35-0
Record name 4-Bromocrotonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013991361
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butenoic acid, 4-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020629350
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E)-4-Bromo-2-butenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80878724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2E)-4-bromobut-2-enoic acid
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Chemical Reactions Analysis

4-Bromocrotonic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: It can participate in oxidation and reduction reactions under suitable conditions.

    Addition Reactions: The double bond in the molecule allows for addition reactions with various reagents.

Common reagents used in these reactions include N-bromosuccinimide (NBS), benzoyl peroxide, and azobis(isobutyronitrile) . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Inhibition of Fatty Acid Oxidation

4-Bromocrotonic acid is primarily recognized for its role as an inhibitor of mitochondrial fatty acid oxidation. Research has demonstrated that it effectively inhibits the respiration supported by various substrates in rat heart mitochondria, including palmitoylcarnitine and acetoacetate. This inhibition occurs through the inactivation of specific enzymes involved in β-oxidation, notably 3-ketoacyl-CoA thiolase and acetoacetyl-CoA thiolase, which are crucial for fatty acid metabolism .

Case Study: Mitochondrial Function

In a study examining the effects of 4-BCA on mitochondrial respiration, it was found that while pyruvate-supported respiration remained unaffected, the compound dramatically inhibited other substrates. This suggests that 4-BCA selectively targets pathways involved in fatty acid metabolism rather than general mitochondrial function .

Impact on Cellular Metabolism

4-BCA has been implicated in studies investigating the effects of toxicants on cellular lipid metabolism. It has been shown to cause fat accumulation in HepG2 cells by inhibiting palmitate metabolism, thereby leading to changes in acylcarnitine profiles within the cells . This characteristic makes it a valuable tool for studying metabolic disorders related to fatty acid oxidation.

Data Table: Effects of 4-BCA on Lipid Metabolism

ParameterControl (No 4-BCA)This compound (25 µM)
Cellular ATP LevelsNormalDecreased
Palmitate MetabolismActiveInhibited
Fat AccumulationLowHigh
Acylcarnitine LevelsNormalAltered

Neurobiology Applications

In neurobiological studies, 4-BCA has been utilized to explore the role of fatty acids as energy reserves in the nervous system. Experiments have shown that its application leads to significant cell death when glucose is absent, indicating that fatty acids are critical for ATP generation under these conditions .

Case Study: Optic Nerve Survival

In a controlled experiment, optic nerves exposed to 25 µM 4-BCA without glucose showed a drastic reduction in cell survival to 30% over 16 hours. However, when glucose was present, no adverse effects were observed, highlighting the compound's specificity for conditions lacking glucose .

Synthetic Applications

Beyond its biological applications, this compound serves as a reagent in synthetic organic chemistry. It has been employed in indium-mediated reactions to form α-allyl-β-hydroxy carboxylic acids from aldehydes and ketones, showcasing its versatility as a building block in organic synthesis .

Clinical Implications

The ability of 4-BCA to inhibit fatty acid oxidation positions it as a potential candidate for therapeutic applications in metabolic diseases characterized by impaired fatty acid metabolism. Its mechanism of action provides insights into developing treatments for conditions such as medium-chain acyl-CoA dehydrogenase deficiency .

Comparison with Similar Compounds

Inhibitors of Fatty Acid Oxidation

The table below compares 4-bromocrotonic acid with other inhibitors of fatty acid metabolism:

Compound Target Enzyme/Process IC₅₀/Effective Concentration Mechanism Key Applications References
This compound 3-Ketoacyl-CoA thiolase 60 µM (myocytes) Irreversible inhibition via metabolite formation Study of β-oxidation kinetics, cardiac metabolism
Etomoxir Carnitine palmitoyltransferase-1 (CPT-1) 10–100 µM Competitive inhibition of fatty acid transport into mitochondria Investigation of hepatic steatosis, mitochondrial toxicity
2-Tetradecylglycidic Acid Mitochondrial fatty acid uptake 0.1 µM Blocks carnitine-acylcarnitine translocase Differentiation of cytosolic vs. mitochondrial fatty acid pathways
4-Pentenoic Acid Multiple thiolases 100 µM Competitive inhibition via metabolite accumulation Broad-spectrum inhibition of β-oxidation
Methylenecyclopropylacetic Acid (MCPA) Acetyl-CoA dehydrogenase 60 µM Suicide substrate for dehydrogenases Study of hypoglycin toxicity, ketogenesis

Key Findings :

  • Specificity : this compound uniquely inactivates thiolases without affecting upstream enzymes (e.g., CPT-1 or dehydrogenases), making it ideal for probing thiolase-catalyzed steps in β-oxidation .
  • Irreversibility : Unlike reversible inhibitors like etomoxir, this compound’s effects persist even after washout due to covalent modification of thiolases .
  • Kinetic Differences: In rat heart mitochondria, acetoacetyl-CoA thiolase inactivation by this compound occurs faster than respiration inhibition, suggesting non-rate-limiting roles of thiolases in ketolysis .

Biological Activity

4-Bromocrotonic acid (Br-C4), a brominated derivative of crotonic acid, has garnered attention for its various biological activities, particularly in metabolic processes. This article explores its mechanisms of action, effects on glucose transport, fatty acid oxidation, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C4_4H5_5BrO2_2
  • Molecular Weight : 164.99 g/mol
  • CAS Number : 13991-36-1
  • Physical State : Solid (white to light yellow powder)
  • Melting Point : 73-77 °C
  • Solubility : Soluble in methanol

Inhibition of Glucose Transport

Research indicates that this compound inhibits insulin-stimulated glucose transport by interfering with GLUT4 translocation. Specifically, it inhibits the activation of protein kinase B (PKB) and integrin-linked kinase (ILK), which are crucial for glucose uptake in muscle cells. The inhibition of PKB correlates with reduced glucose transport, suggesting that Br-C4 affects upstream signaling pathways linked to insulin receptor activation .

Fatty Acid Oxidation Inhibition

Br-C4 has been identified as an effective inhibitor of fatty acid oxidation in rat heart mitochondria. It specifically inhibits respiration supported by palmitoylcarnitine and acetoacetate, indicating its role in disrupting the β-oxidation pathway. This inhibition is linked to the compound's action on carnitine acyltransferase, an enzyme critical for fatty acid uptake into mitochondria .

Case Studies

  • Glucose Transport Study : A study demonstrated that Br-C4 significantly reduced insulin-stimulated glucose transport in adipocytes by inhibiting PKB activation. The findings suggest that Br-C4 could be a valuable tool for investigating insulin resistance mechanisms .
  • Fatty Acid Oxidation Study : In a separate experiment, Br-C4 was shown to effectively inhibit fatty acid oxidation in rat heart mitochondria, suggesting its potential as a metabolic modulator in conditions like obesity or diabetes .

Summary of Research Findings

Study FocusFindingsReference
Glucose Transport InhibitionBr-C4 inhibits GLUT4 translocation and PKB activation leading to reduced glucose uptake
Fatty Acid OxidationEffective inhibitor of β-oxidation in rat heart mitochondria
Potential Antioxidant ActivityStructural similarities suggest possible antioxidant effects

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromocrotonic acid
Reactant of Route 2
4-Bromocrotonic acid

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